3-(Tosyloxy)propyl phthalimide

Overview

Description

3-(Tosyloxy)propyl phthalimide is a useful research compound. Its molecular formula is C18H17NO5S and its molecular weight is 359.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(Tosyloxy)propyl phthalimide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

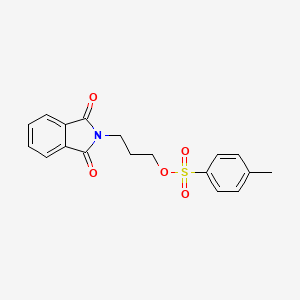

The compound this compound consists of a phthalimide moiety linked to a tosylate group. The structural formula can be represented as follows:

This structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

Biological Activities

1. Antiviral Activity

Recent studies have indicated that phthalimide derivatives exhibit significant antiviral properties. A study focused on N-phthalimide-linked 1,2,3-triazole analogues demonstrated their effectiveness against various viruses, including HIV and SARS-CoV-2. These compounds were shown to inhibit viral replication by more than 90% at certain concentrations while exhibiting low cytotoxicity on Vero cells .

2. Antitumor Effects

Phthalimides have been investigated for their antitumor activities. A study revealed that certain phthalimide derivatives could enhance the genotoxicity of chemotherapeutic agents like cyclophosphamide. The results indicated a marked decrease in mitotic index and increased induction of mononucleated cells in treated groups, suggesting potential applications in cancer therapy .

3. Anti-inflammatory Properties

Phthalimide derivatives have been recognized for their anti-inflammatory effects. Compounds containing the phthalimide scaffold have been linked to the inhibition of inflammatory pathways, making them candidates for treating conditions characterized by excessive inflammation .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Viral Proteases : The compound may interact with viral proteases, disrupting the viral life cycle.

- Genotoxicity Enhancement : Its ability to enhance the effects of existing chemotherapeutics suggests a role in increasing DNA damage in cancer cells.

- Anti-inflammatory Pathways : By modulating inflammatory cytokine production, it may alleviate symptoms associated with chronic inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Study Reference | Effectiveness | Mechanism |

|---|---|---|---|

| Antiviral | >90% inhibition | Viral protease inhibition | |

| Antitumor | Significant genotoxicity | Enhanced DNA damage | |

| Anti-inflammatory | Effective | Cytokine modulation |

Case Studies

Case Study 1: Antiviral Efficacy Against COVID-19

A recent investigation into phthalimide derivatives showed promising results against SARS-CoV-2. The study utilized Vero cells and demonstrated that specific analogues could inhibit viral growth significantly without causing cytotoxic effects at therapeutic concentrations. Molecular docking studies further elucidated the binding interactions with viral proteases, indicating a robust mechanism for antiviral action .

Case Study 2: Cancer Therapeutics

In another study focusing on the enhancement of cyclophosphamide's effects, researchers found that treatment with this compound led to a notable reduction in cell proliferation and an increase in mononucleated cell types. This suggests its potential as an adjunct therapy in cancer treatment protocols .

Scientific Research Applications

Medicinal Chemistry

a. Drug Development

TPP has been investigated as a precursor in the synthesis of various bioactive compounds. Its structure allows for the introduction of diverse functional groups, making it a versatile building block in drug design. For instance, derivatives of phthalimide have shown promise in the treatment of neurological disorders, including Alzheimer's disease. Research indicates that modifications around the phthalimide core can enhance neuroprotective effects and reduce amyloid-beta toxicity, which is crucial in Alzheimer's pathology .

b. Anticancer Activity

TPP and its derivatives have been evaluated for their anticancer properties. The incorporation of TPP into novel compounds has led to the discovery of agents that inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. For example, studies have shown that certain TPP-derived compounds exhibit significant cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents .

Organic Synthesis

a. Synthesis of Functionalized Compounds

TPP is utilized as a tosylating agent in organic synthesis, facilitating the formation of more reactive intermediates. Its ability to convert alcohols and amines into tosylates enhances the synthetic routes for complex organic molecules. This reaction is particularly valuable in creating chiral centers and functionalized derivatives that are essential in pharmaceuticals .

b. Polymer Chemistry

In polymer science, TPP has been explored as a modifying agent for synthesizing polymers with specific properties. Its use in creating phthalimide-based polymers has shown improvements in thermal stability and mechanical strength, making these materials suitable for high-performance applications . The incorporation of TPP into polymer matrices can also enhance compatibility with other materials, leading to advanced composite materials.

Case Studies

Properties

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)propyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5S/c1-13-7-9-14(10-8-13)25(22,23)24-12-4-11-19-17(20)15-5-2-3-6-16(15)18(19)21/h2-3,5-10H,4,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCZYABFGDIBGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.